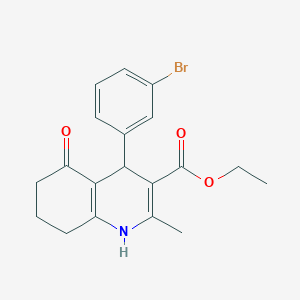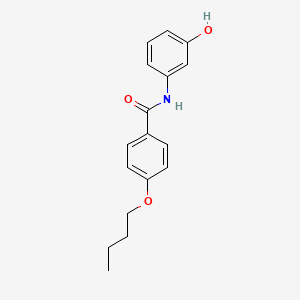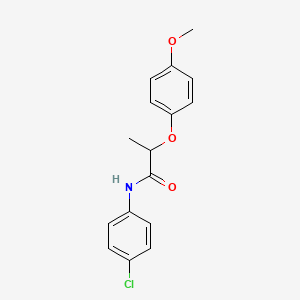![molecular formula C17H27NO B4990134 1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4990134.png)
1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine, also known as DMPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMPP is a pyrrolidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mechanism of Action
1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine has been shown to bind to and activate nicotinic acetylcholine receptors, leading to an increase in the release of neurotransmitters such as dopamine and acetylcholine. This activation of nicotinic receptors has been linked to the modulation of various physiological processes, including learning and memory.
Biochemical and Physiological Effects:
1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of cognitive function, and the potential to protect against neurodegenerative diseases. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine has several advantages for laboratory experiments, including its availability and relatively low cost. It has also been shown to be stable under a variety of conditions, making it a useful tool for studying the effects of nicotinic receptor activation. However, 1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several potential future directions for research on 1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine, including further studies on its mechanism of action, its potential therapeutic applications in neurological disorders, and its potential use as a tool for studying nicotinic receptor function. Additionally, research on the development of new synthetic compounds based on 1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine may lead to the discovery of novel therapeutics for neurological disorders.
Synthesis Methods
1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenol with 1-bromopentane, followed by the reaction of the resulting compound with pyrrolidine. This method has been reported in various scientific publications and has been used to produce 1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine for research purposes.
Scientific Research Applications
1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a modulatory effect on the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes, including learning and memory. 1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-15-8-9-16(2)17(14-15)19-13-7-3-4-10-18-11-5-6-12-18/h8-9,14H,3-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRLCISASODGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,5-Dimethylphenoxy)pentyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990063.png)


![N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4990094.png)

![1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride](/img/structure/B4990106.png)

![2-(2-fluorobenzyl)-6-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4990122.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4990127.png)
![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide](/img/structure/B4990137.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate](/img/structure/B4990144.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B4990161.png)
![N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4990169.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4990177.png)